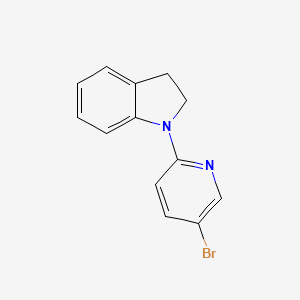

1-(5-Bromopyridin-2-yl)indoline

Description

Significance of Indoline (B122111) and Pyridine (B92270) Scaffolds in Medicinal Chemistry and Materials Science

Indoline and pyridine rings are privileged structures in chemical synthesis, each conferring unique and valuable properties to the molecules they form.

The indoline scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a saturated five-membered nitrogen-containing ring, is a cornerstone in medicinal chemistry. youtube.comtandfonline.com Its three-dimensional, non-planar structure is often favored in drug design for its ability to engage with complex biological targets. Indoline derivatives have been successfully developed as potent and selective α1A-adrenoceptor antagonists for treating benign prostatic hyperplasia, and others have shown promise as dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors with anti-inflammatory properties. acs.org Beyond medicine, indole (B1671886) derivatives, which are closely related to indolines, are explored for their electronic properties in materials like organic light-emitting diodes (OLEDs) and solar cells. researchgate.netnih.gov

The pyridine ring, an aromatic six-membered ring containing one nitrogen atom, is one of the most pervasive heterocycles in FDA-approved drugs. researchgate.net Its ability to act as a hydrogen bond acceptor and its modulation of a molecule's solubility and basicity make it a versatile component in drug design. frontiersin.orgnih.gov Pyridine-containing compounds exhibit a vast range of biological activities, including antibacterial, antiviral, and anticancer properties. researchgate.netnih.gov The pyridine nucleus is a key component in numerous natural products, vitamins, and coenzymes, underscoring its fundamental role in biological processes. nih.gov

The combination of indole and pyridine motifs in a single molecule has led to the discovery of compounds with significant biological activity, including antituberculosis agents and potential cancer therapeutics. researchgate.netnih.gov

Rationale for Investigating 1-(5-Bromopyridin-2-yl)indoline

The specific compound This compound represents a logical fusion of three key structural motifs: the indoline core, the pyridine ring, and a bromine substituent. The rationale for its investigation is built on the principle of molecular hybridization, which aims to combine pharmacologically active scaffolds to create new chemical entities with potentially enhanced or novel properties.

Synergistic Scaffolds: The molecule links the electron-rich indoline system to the electron-deficient pyridine ring. This N-arylation creates a unique electronic environment and a defined three-dimensional structure that could interact favorably with biological targets like enzyme active sites or protein-protein interfaces.

The Role of the Pyridine Linkage: The connection at the 2-position of the pyridine ring is significant. 2-Substituted pyridines are common in medicinal chemistry and are known to act as effective ligands for metal ions in biological systems and as hinge-binding motifs in kinase inhibitors. frontiersin.org

Impact of Bromine Substitution: The bromine atom at the 5-position of the pyridine ring serves several strategic purposes. Halogen atoms are known to increase the binding affinity of a ligand to its target protein through halogen bonding and hydrophobic interactions. beilstein-archives.org The bromo-substituent also enhances lipophilicity, which can influence the molecule's pharmacokinetic profile. beilstein-archives.org Furthermore, the carbon-bromine bond provides a reactive handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies. nih.gov

Given the established roles of these individual components, it is hypothesized that this compound could be a valuable scaffold for developing novel kinase inhibitors, central nervous system agents, or anti-infective drugs.

Overview of Research Trajectories for Related Halogenated Heterocyclic Compounds

Research into halogenated heterocyclic compounds is a dynamic and rapidly advancing field. The introduction of halogen atoms is a well-established strategy in medicinal chemistry to fine-tune the biological activity and physicochemical properties of lead compounds.

A major research trajectory involves the synthesis and application of halogenated pyridines. Because pyridine is an electron-deficient heterocycle, electrophilic substitutions often require harsh conditions. youtube.com Consequently, significant effort has been dedicated to developing milder and more selective halogenation methods, including protocols that work well for the late-stage functionalization of complex molecules. nih.govacs.org Halogenated pyridines are crucial intermediates in the production of various biocides and pharmaceuticals. youtube.com

In the context of drug discovery, brominated indoles have also garnered substantial interest. For instance, 5-bromoindole (B119039) is a key intermediate in the synthesis of various pharmaceutical agents. google.com Derivatives like 5-bromobrassinin have shown a better pharmacological profile than their non-brominated counterparts and have demonstrated efficacy in preclinical cancer models. beilstein-archives.org The synthesis of bromo-indole derivatives is an active area of research, with studies focusing on developing greener synthetic routes and exploring their potential as inhibitors of enzymes like bacterial cystathionine (B15957) γ-lyase, which could help in overcoming antibiotic resistance. nih.govgoogle.com

The overarching trend is the use of halogenation not just to block metabolic sites but as a strategic tool to enhance target engagement and to serve as a versatile anchor for subsequent diversification of the molecular structure.

Scope and Objectives of the Academic Research Outline

While extensive research exists on the parent scaffolds, the specific compound this compound appears to be a novel entity with no detailed characterization in the public literature. Therefore, a foundational research program is warranted.

The scope of this proposed research is the synthesis, full chemical characterization, and preliminary biological evaluation of this compound.

The primary objectives are:

To Establish a Robust Synthetic Pathway: This involves investigating and optimizing a suitable cross-coupling reaction, such as a Buchwald-Hartwig amination or an Ullmann condensation, between indoline and 2,5-dibromopyridine (B19318) to achieve efficient N-arylation.

To Perform Complete Spectroscopic and Physicochemical Characterization: The synthesized compound must be purified and its structure unequivocally confirmed using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

To Conduct Preliminary Biological Screening: Based on the rationale outlined in section 1.2, the compound should be submitted to a panel of in vitro biological assays. This could include screening against a panel of protein kinases, evaluating its antimicrobial activity against representative bacterial strains, or assessing its potential as an inhibitor for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov

To Lay the Groundwork for Future Studies: The data gathered will provide the basis for future, more extensive research programs, including detailed SAR studies, investigation of its mechanism of action, and in vivo efficacy studies if promising activity is identified.

Research Data Tables

To contextualize the potential of the target compound, the properties of its parent heterocycles and examples of related bioactive molecules are presented below.

Table 1: Physicochemical Properties of Parent Heterocycles

| Property | Indoline | Pyridine |

| Chemical Formula | C₈H₉N | C₅H₅N |

| Molar Mass | 119.16 g/mol | 79.10 g/mol |

| Appearance | Clear to dark brown liquid | Colorless liquid |

| Boiling Point | 220-221 °C | 115 °C |

| Density | 1.063 g/mL at 25 °C | 0.982 g/mL |

| Nature | Weakly basic, aromatic amine | Weakly basic, aromatic |

Data sourced from publicly available chemical databases.

Table 2: Examples of Bioactive Molecules Containing Indoline or Pyridine Scaffolds

| Compound Name | Scaffold | Biological/Medical Application |

| Silodosin | Indoline | Selective α1A-adrenoceptor antagonist for benign prostatic hyperplasia. acs.org |

| Indomethacin | Indole (related) | Non-steroidal anti-inflammatory drug (NSAID). |

| Isoniazid | Pyridine | Antibiotic used for the treatment of tuberculosis. |

| Imatinib | Pyridine | Kinase inhibitor used to treat multiple cancers. |

| Loratadine | Pyridine | Antihistamine used to treat allergies. acs.org |

| Bepotastine | Pyridine | Antihistamine and mast cell stabilizer. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromopyridin-2-yl)-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2/c14-11-5-6-13(15-9-11)16-8-7-10-3-1-2-4-12(10)16/h1-6,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZRSWBFBKCFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=NC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201251147 | |

| Record name | 1-(5-Bromo-2-pyridinyl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201251147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220033-27-1 | |

| Record name | 1-(5-Bromo-2-pyridinyl)-2,3-dihydro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromo-2-pyridinyl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201251147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 5 Bromopyridin 2 Yl Indoline and Its Analogues

Foundational Indoline (B122111) Synthesis Techniques

The indoline scaffold can be synthesized through various classical and modern methods. These techniques often involve the cyclization of a suitably substituted benzene (B151609) derivative.

Historically, the synthesis of indolines has been achieved through methods such as the reduction of indoles or the cyclization of 2-(2-haloethyl)anilines. The reduction of the corresponding indole (B1671886), 1-(5-bromopyridin-2-yl)indole, can be accomplished using various reducing agents. Modern adaptations have focused on improving the selectivity and efficiency of these reductions. For instance, catalytic hydrogenation using transition metal catalysts like palladium on carbon (Pd/C) or iridium complexes can effectively reduce the indole double bond to form the indoline ring. mdpi.comcapes.gov.br A green synthesis approach involves the low-pressure liquid-phase hydrogenation of indoles using a metallic catalyst to obtain the indoline. google.com

Another classical approach involves the intramolecular cyclization of N-aryl-β-aminoethyl halides or sulfonates. Modern variations of this method often employ transition metal catalysis to facilitate the ring-forming reaction under milder conditions.

The formation of the N-aryl bond is a critical step in the synthesis of compounds like 1-(5-Bromopyridin-2-yl)indoline. While classical methods like the Ullmann condensation have been used, they often require harsh reaction conditions. mdpi.com

Recent years have seen a surge in the development of more efficient and versatile N-arylation methods. Transition-metal-free approaches have emerged, utilizing reagents like diaryliodonium salts or exploiting benzyne (B1209423) intermediates. mdpi.com However, palladium-catalyzed cross-coupling reactions have become the gold standard for their broad substrate scope and high efficiency. mdpi.com These reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of N-aryl heterocycles. wikipedia.org

Recent progress has also focused on making these processes more sustainable, with developments in using environmentally benign solvents and lower reaction temperatures. Furthermore, C-H activation strategies are being explored to directly couple indolines with aryl partners without the need for pre-functionalized starting materials.

Targeted Synthesis of this compound

The most direct and efficient pathway to synthesize this compound involves the coupling of indoline with a suitable 5-bromopyridine derivative.

The key precursors for the targeted synthesis are indoline and a reactive 5-bromopyridine. Indoline is commercially available or can be synthesized via the reduction of indole. The choice of the pyridine (B92270) precursor is crucial. For a successful cross-coupling reaction, a leaving group is required at the 2-position of the pyridine ring. Suitable precursors include 2-chloro-5-bromopyridine or 2,5-dibromopyridine (B19318). The higher reactivity of the halogen at the 2-position of the pyridine ring compared to the 5-position allows for selective coupling.

Functionalization strategies for the indoline precursor can also be employed to introduce other desired substituents on the benzene ring of the indoline moiety before the N-arylation step. For instance, 5-nitroindoline (B147364) can be used as a starting material to introduce various functional groups at the 5-position. researchgate.net

The formation of the C-N bond between the indoline nitrogen and the 5-bromopyridin-2-yl moiety is typically achieved through a cross-coupling reaction.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is ideally suited for the synthesis of this compound by coupling indoline with a 2-halo-5-bromopyridine. researchgate.net The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst. wikipedia.org

The choice of palladium precursor, ligand, and base is critical for the success of the reaction. Various generations of catalyst systems have been developed to improve the scope and efficiency of the Buchwald-Hartwig amination. wikipedia.org

A typical reaction setup would involve reacting indoline with 2-chloro-5-bromopyridine or 2,5-dibromopyridine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides with Amines

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd₂(dba)₃ | XantPhos | DBU | MeCN/PhMe | 140 | chemrxiv.org |

| Pd(OAc)₂ | XPhos | t-BuONa | Toluene | 80 | researchgate.net |

| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 110 | - |

This table presents general conditions from related literature and serves as a guide for the synthesis of the target compound.

The reaction with 2,5-dibromopyridine would likely result in the selective substitution of the bromine at the more reactive 2-position, leaving the bromine at the 5-position intact on the final product. Practical methods for the Buchwald-Hartwig amination of 2-bromopyridines with various amines have been developed, often employing sealed tubes for volatile amines. researchgate.net Cascade reactions involving an initial imination followed by a Buchwald-Hartwig cross-coupling have also been reported for the synthesis of related pyridyl-fused heterocycles. rsc.org

Coupling Reactions Involving 5-Bromopyridin-2-yl Moieties

Other Metal-Mediated N-C Bond Formations

While palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are prominent methods for N-arylation, other metal-mediated strategies also offer viable pathways to synthesize this compound. nih.govwikipedia.orgwikipedia.org These alternatives can provide advantages in terms of catalyst cost, substrate scope, and reaction conditions.

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for C-N bond formation. mdpi.com Nickel catalysts, often being more earth-abundant and economical than palladium, can effectively couple aryl halides with amines. mdpi.com For the synthesis of this compound, a nickel catalyst, in conjunction with a suitable ligand and base, can facilitate the reaction between 2-bromo-5-bromopyridine and indoline. The choice of ligand is critical in modulating the reactivity and stability of the nickel catalyst.

Beyond palladium and nickel, other transition metals have been explored for N-arylation reactions, although their application to the specific synthesis of this compound may be less documented. The fundamental principle remains the same: the metal center facilitates the oxidative addition of the aryl halide, followed by coordination of the amine and subsequent reductive elimination to form the desired N-C bond. wikipedia.org

Reaction Condition Optimization for Enhanced Yields and Selectivity

Optimizing reaction conditions is paramount to achieving high yields and selectivity in the synthesis of this compound. Key parameters that are typically fine-tuned include the choice of catalyst, ligand, base, solvent, and temperature. researchgate.net

Table 1: Key Parameters for Optimization of N-Arylation Reactions

| Parameter | Role and Considerations |

| Catalyst | The choice of metal (e.g., Palladium, Copper, Nickel) and its precursor significantly impacts catalytic activity. Catalyst loading is also optimized to balance efficiency and cost. researchgate.netorganic-chemistry.org |

| Ligand | Ligands stabilize the metal center, enhance its reactivity, and can influence selectivity. For Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands are common. wikipedia.orgacs.org |

| Base | A base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include alkali metal carbonates, phosphates, and alkoxides. The strength and solubility of the base can affect reaction rates and yields. rsc.orgresearchgate.net |

| Solvent | The solvent must be capable of dissolving the reactants and catalyst system. Aprotic polar solvents like toluene, dioxane, and DMF are frequently used. wikipedia.org |

| Temperature | Reaction temperatures can range from room temperature to high temperatures, often under microwave irradiation to accelerate the reaction. nih.govrsc.org |

For the Buchwald-Hartwig amination, a systematic screening of various palladium catalysts, phosphine ligands, and bases is often conducted to identify the optimal combination for coupling indoline with 2-bromo-5-bromopyridine. wikipedia.org Similarly, for Ullmann-type reactions, the source of copper, the presence of a ligand, and the reaction temperature are crucial variables. wikipedia.orgorganic-chemistry.org The goal is to find a set of conditions that maximizes the formation of the desired product while minimizing side reactions, such as hydrodehalogenation of the aryl halide or formation of undesired isomers. acs.org

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of this compound is crucial for exploring structure-activity relationships in medicinal chemistry and for developing new materials with tailored properties. This involves modifying both the pyridine and indoline components of the molecule.

Exploration of Substituent Effects on the Pyridine Ring

The electronic and steric properties of substituents on the pyridine ring can significantly influence the reactivity of the aryl halide in cross-coupling reactions and the properties of the final product. The synthesis of analogues with different substituents on the pyridine ring can be achieved by using appropriately substituted 2-halopyridines as starting materials.

For instance, electron-withdrawing groups on the pyridine ring generally increase the reactivity of the aryl halide towards oxidative addition, potentially leading to higher reaction rates in palladium-catalyzed couplings. acs.orgresearchgate.net Conversely, electron-donating groups can decrease reactivity. The position of the substituent relative to the halogen also plays a critical role due to steric and electronic effects. researchgate.net

Table 2: Examples of Substituted Pyridine Precursors for Analogue Synthesis

| Pyridine Precursor | Resulting Analogue | Potential Influence of Substituent |

| 2-Bromo-5-chloropyridine | 1-(5-Chloropyridin-2-yl)indoline | Altered electronic properties, potential for further functionalization. |

| 2-Bromo-5-fluoropyridine | 1-(5-Fluoropyridin-2-yl)indoline | Introduction of a fluorine atom can impact metabolic stability and binding interactions. |

| 2-Bromo-5-methylpyridine | 1-(5-Methylpyridin-2-yl)indoline | Electron-donating group may affect reactivity and electronic properties. |

| Methyl 6-bromonicotinate | Methyl 6-(indolin-1-yl)nicotinate | Ester group provides a handle for further derivatization. |

Modifications of the Indoline Core

Modifying the indoline core allows for the exploration of a wider chemical space. This can involve introducing substituents on the benzene ring or on the five-membered ring of the indoline nucleus. nih.gov The synthesis of these modified indolines often requires multi-step sequences prior to the N-arylation step. organic-chemistry.orgnih.gov

For example, substituted indolines can be prepared from the corresponding substituted anilines or through cyclization reactions of appropriately functionalized precursors. nih.govrsc.org Once the desired substituted indoline is obtained, it can be coupled with 2-bromo-5-bromopyridine using the optimized metal-catalyzed cross-coupling conditions.

Table 3: Examples of Modified Indoline Precursors

| Indoline Precursor | Resulting Analogue | Potential Impact of Modification |

| 5-Fluoroindoline | 1-(5-Bromopyridin-2-yl)-5-fluoroindoline | Modulation of lipophilicity and electronic properties. |

| 6-Methoxyindoline | 1-(5-Bromopyridin-2-yl)-6-methoxyindoline | Introduction of a hydrogen bond donor/acceptor. |

| 2,3-Dimethylindoline | 1-(5-Bromopyridin-2-yl)-2,3-dimethylindoline | Introduction of steric bulk and chirality. |

| Spiro[indoline-3,3'-pyrrolidine] | 1'-(5-Bromopyridin-2-yl)spiro[indoline-3,3'-pyrrolidine] | Creation of a spirocyclic system, increasing molecular complexity. rsc.org |

Development of Advanced Synthetic Strategies (e.g., Microflow Synthesis for Indole Derivatives)

Modern synthetic chemistry is increasingly focused on developing more efficient, sustainable, and scalable methods. Microflow synthesis has emerged as a promising technology for the preparation of indole and indoline derivatives. This technique involves carrying out chemical reactions in a continuous flow system with micro-structured reactors.

The advantages of microflow synthesis include:

Enhanced heat and mass transfer: This allows for precise temperature control and rapid mixing, often leading to higher yields and selectivity.

Improved safety: The small reaction volumes minimize the risks associated with handling hazardous reagents and exothermic reactions.

Scalability: Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel.

Automation: Flow systems can be readily automated, enabling high-throughput screening of reaction conditions and library synthesis.

While the specific application of microflow synthesis to this compound may not be extensively reported, the principles are applicable. A flow process could be designed where solutions of indoline, 2-bromo-5-bromopyridine, a catalyst, and a base are continuously mixed and heated in a microreactor to produce the desired product. This approach holds significant potential for the efficient and controlled synthesis of this compound and its analogues.

Spectroscopic and Structural Characterization of 1 5 Bromopyridin 2 Yl Indoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Analysis for Proton Environments

Proton NMR (¹H NMR) spectroscopy offers critical information about the number, type, and connectivity of hydrogen atoms in a molecule. The chemical shifts (δ) of the protons in 1-(5-bromopyridin-2-yl)indoline are influenced by the electronic effects of the aromatic rings and the bromine substituent.

The indoline (B122111) scaffold presents a characteristic set of signals. The protons on the saturated five-membered ring, specifically the methylene (B1212753) groups at positions 2 and 3, typically appear as triplets. For the parent indoline molecule, these signals are observed around 3.00 ppm and 3.49 ppm. beilstein-journals.orgchemicalbook.com The aromatic protons of the indoline benzene (B151609) ring typically resonate in the region of 6.61-7.08 ppm. beilstein-journals.org

In the 5-bromopyridine ring, the presence of the electronegative bromine atom and the nitrogen atom significantly influences the chemical shifts of the pyridyl protons. The proton at position 6 of the pyridine (B92270) ring is expected to be the most downfield due to its proximity to the nitrogen atom. The proton at position 3 will be influenced by both the nitrogen and the bromine, while the proton at position 4 will also show a distinct chemical shift.

While specific data for the title compound is scarce, analysis of related structures provides insight. For example, in derivatives of 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)propyl)indoline-2,3-dione, the protons of the indoline core show resonances in the aromatic region, with the methylene protons appearing as triplets at distinct chemical shifts. rsc.org

A hypothetical ¹H NMR data table for this compound is presented below, based on the analysis of its fragments and related compounds.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Indoline) | ~4.0 - 4.2 | t | ~8.0 |

| H-3 (Indoline) | ~3.1 - 3.3 | t | ~8.0 |

| H-4 (Indoline) | ~7.2 - 7.4 | d | ~7.5 |

| H-5 (Indoline) | ~6.8 - 7.0 | t | ~7.5 |

| H-6 (Indoline) | ~7.1 - 7.3 | t | ~7.5 |

| H-7 (Indoline) | ~6.7 - 6.9 | d | ~7.5 |

| H-3' (Pyridine) | ~7.6 - 7.8 | dd | ~8.5, 2.5 |

| H-4' (Pyridine) | ~6.7 - 6.9 | d | ~8.5 |

| H-6' (Pyridine) | ~8.2 - 8.4 | d | ~2.5 |

This table is a prediction based on known values for similar structures and is for illustrative purposes.

¹³C NMR Analysis for Carbon Frameworks

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound are determined by their hybridization and electronic environment.

For the parent indoline, the carbon atoms of the methylene groups at positions 2 and 3 resonate at approximately 47 ppm and 29 ppm, respectively. The aromatic carbons of the benzene ring appear in the range of 109-152 ppm. rsc.org

In the 5-bromopyridine moiety, the carbon atom attached to the bromine (C-5') is expected to have a chemical shift influenced by the halogen's electronegativity and is typically found in the range of 115-120 ppm. The other pyridine carbons will have distinct resonances based on their position relative to the nitrogen atom.

The predicted ¹³C NMR data for this compound is summarized in the table below.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (Indoline) | ~50 - 55 |

| C-3 (Indoline) | ~28 - 32 |

| C-3a (Indoline) | ~125 - 130 |

| C-4 (Indoline) | ~127 - 130 |

| C-5 (Indoline) | ~120 - 123 |

| C-6 (Indoline) | ~124 - 127 |

| C-7 (Indoline) | ~110 - 115 |

| C-7a (Indoline) | ~150 - 155 |

| C-2' (Pyridine) | ~155 - 160 |

| C-3' (Pyridine) | ~108 - 112 |

| C-4' (Pyridine) | ~140 - 145 |

| C-5' (Pyridine) | ~115 - 120 |

| C-6' (Pyridine) | ~148 - 152 |

This table is a prediction based on known values for similar structures and is for illustrative purposes.

Advanced NMR Techniques for Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the this compound structure, advanced two-dimensional (2D) NMR techniques would be employed. These include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the indoline and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connection between the indoline nitrogen and the pyridine C-2' position.

These advanced techniques have been successfully used to characterize complex indoline derivatives, providing definitive structural proofs. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₃H₁₁BrN₂), the expected exact mass can be calculated. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks in the mass spectrum, M+ and M+2, of nearly equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like N-arylindolines. In ESI-MS, the sample is introduced as a solution, and ions are formed directly from the liquid phase. For this compound, ESI-MS would likely show a prominent protonated molecular ion [M+H]⁺. The high sensitivity of ESI-MS makes it an excellent tool for detecting even small amounts of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The IR spectra of related indoline derivatives, such as certain spiropyrans, show characteristic bands for the C=C bonds of the aromatic rings and the C-N stretching vibrations of the indoline nitrogen. mdpi.com For a compound like this compound, one would anticipate:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the CH₂ groups of the indoline ring, expected in the 2850-2960 cm⁻¹ region.

C=C and C=N stretching: Vibrations from the pyridine and benzene rings would appear in the 1400-1650 cm⁻¹ range. The IR spectra of the spiroform of indoline spiropyrans show a characteristic band for the double bond of the pyran ring at 1640 cm⁻¹. mdpi.com

C-N stretching: The aryl-amine C-N bond stretching is expected in the 1250-1360 cm⁻¹ region.

C-Br stretching: A band in the lower frequency region, typically 500-650 cm⁻¹, would indicate the presence of the bromo-substituent on the pyridine ring.

In a study of (Z)-3-((5-chloropyridin-2-yl)imino)-1-(oxiran-2-ylmethyl)indolin-2-one, a related derivative, FT-IR spectroscopy was used for structural confirmation, highlighting the utility of this technique in identifying the key functional moieties within complex heterocyclic systems. jneonatalsurg.com Similarly, the FT-IR spectrum of 5-bromoindole (B119039), a precursor, would show characteristic N-H stretching (around 3400 cm⁻¹) and aromatic vibrations, providing a comparative reference. spectrabase.com

Table 1: Expected Infrared Absorption Regions for this compound

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H | C-H stretch | > 3000 |

| Aliphatic C-H | C-H stretch | 2850 - 2960 |

| Aromatic Rings | C=C stretch | 1400 - 1600 |

| Pyridine Ring | C=N stretch | ~1600 |

| Aryl Amine | C-N stretch | 1250 - 1360 |

| Bromo-Pyridine | C-Br stretch | 500 - 650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions of the aromatic systems. The indole (B1671886) chromophore itself typically exhibits two main absorption bands. nist.gov For the parent indole molecule, these bands are observed around 270-290 nm and a stronger band near 220 nm. nist.govresearchgate.net

The substitution of the indoline nitrogen with the 5-bromopyridin-2-yl group is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated π-system. Studies on substituted indoline spiropyrans reveal that the spiroform, which contains the indoline moiety, has a main absorption band that can be influenced by substituents. mdpi.com For example, the unsubstituted spiropyran SP1 in ethanol (B145695) shows a λmax at 295 nm. mdpi.com

In the context of related compounds, the photooxidation of indole has been studied using UV-Vis spectroscopy, where changes in the absorption spectra indicate the formation of new chromophoric systems like indirubin (B1684374) (λmax = 540 nm) and indigo (B80030) (λmax = 610 nm). researchgate.net While these are products of oxidation, the initial indole spectrum provides a baseline for understanding the electronic properties of the core structure.

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Chromophore System | Electronic Transition | Expected λmax (nm) |

| Indoline Moiety | π → π | ~270 - 300 |

| Extended Conjugated System | π → π | > 300 |

X-ray Diffraction (XRD) for Single Crystal Structural Analysis

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, confirming the absolute structure of the molecule.

While the crystal structure of this compound itself has not been reported in the searched literature, analysis of closely related derivatives provides valuable insights into the likely structural features. A study on 5-bromo-1-ethylindoline-2,3-dione, which shares the 5-bromoindoline (B135996) core, revealed that the indoline ring system is nearly planar. researchgate.net In this structure, the asymmetric unit contained two independent molecules, which were linked by C—H⋯O hydrogen bonds. researchgate.net The packing was further stabilized by π–π stacking interactions between parallel chains and a short Br⋯O contact. researchgate.net

In another example, the crystal structure of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione was determined to be triclinic with the space group P-1. nih.gov This complex derivative demonstrates how the indoline core can be incorporated into larger, rigid systems.

For this compound, a successful single-crystal XRD analysis would be expected to confirm the planarity of the indoline and pyridine rings and to determine the dihedral angle between them. It would also reveal the nature of any intermolecular interactions, such as hydrogen bonds or π-stacking, which govern the crystal packing.

Table 3: Crystallographic Data for a Related Indoline Derivative (5-bromo-1-ethylindoline-2,3-dione) researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₀H₈BrNO₂ |

| Crystal System | Not specified in abstract |

| Space Group | Not specified in abstract |

| Key Interactions | C—H⋯O hydrogen bonds, π–π stacking, Br⋯O contacts |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula to verify the compound's purity and empirical formula.

For this compound, the molecular formula is C₁₃H₁₁BrN₂. The theoretical elemental composition can be calculated from the atomic weights of its constituent elements. This provides a benchmark against which the results from an elemental analyzer can be compared. A close agreement between the found and calculated values (typically within ±0.4%) is considered evidence of the compound's purity.

While specific experimental results for this compound are not provided in the search results, this technique is a standard procedure in the characterization of new compounds. For instance, in the synthesis of various other heterocyclic compounds, elemental analysis is routinely reported as a confirmation of the target structure. researchgate.net

**Table 4: Theoretical Elemental Composition of this compound (C₁₃H₁₁BrN₂) **

| Element | Symbol | Atomic Weight | Moles in Formula | Total Weight | Percentage (%) |

| Carbon | C | 12.011 | 13 | 156.143 | 57.16 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 4.06 |

| Bromine | Br | 79.904 | 1 | 79.904 | 29.26 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 10.26 |

| Total | 275.149 | 100.00 |

This calculated data serves as the reference for experimental verification.

Computational and Theoretical Investigations of 1 5 Bromopyridin 2 Yl Indoline

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the interaction between a small molecule (ligand), such as 1-(5-Bromopyridin-2-yl)indoline, and a macromolecular target, typically a protein.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein. This information is critical for understanding the potential biological activity of the compound. For instance, studies on similar indoline-based compounds have shown their potential as inhibitors for various enzymes. nih.govnih.gov

In a typical docking study involving a compound like this compound, the indoline (B122111) and bromopyridine moieties would be key determinants of interaction. The nitrogen atom in the pyridine (B92270) ring and the indoline ring can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking and hydrophobic interactions with the amino acid residues in the active site of a protein. mdpi.com The bromine atom can form halogen bonds, which are increasingly recognized as important non-covalent interactions in ligand-protein binding.

For example, docking studies of various substituted indolin-2-one derivatives have been performed to evaluate their binding modes into the active sites of kinases like Src kinase. nih.gov Similarly, indole-pyrimidine hybrids have been docked into the colchicine-binding site of tubulin to assess their potential as tubulin polymerization inhibitors. nih.gov These studies reveal key interactions, such as hydrogen bonds with residues like Met341 in Src kinase or CYS241 and LEU248 in tubulin, that are crucial for inhibitory activity. nih.govmdpi.com

A hypothetical docking study of this compound against a kinase target might reveal interactions as detailed in the table below.

Table 1: Predicted Interactions of this compound with a Kinase Active Site (Hypothetical)

| Interacting Group of Ligand | Type of Interaction | Interacting Residue of Protein |

| Pyridine Nitrogen | Hydrogen Bond | Amino Acid Donor (e.g., Lysine) |

| Indoline NH group | Hydrogen Bond | Amino Acid Acceptor (e.g., Glutamate) |

| Bromine Atom | Halogen Bond | Carbonyl Oxygen of Backbone |

| Pyridine Ring | π-π Stacking | Aromatic Residue (e.g., Phenylalanine) |

| Indoline Ring | Hydrophobic Interaction | Hydrophobic Pocket (e.g., Leucine, Valine) |

Following the prediction of the binding pose, computational methods are used to estimate the binding affinity, often expressed as a docking score or binding free energy (in kcal/mol). A lower binding energy generally indicates a more stable and potent ligand-protein complex. For example, in studies of isoindoline (B1297411) derivatives as lipoxygenase inhibitors, the binding free energies (ΔG) were calculated for all complexes, with more stable complexes showing lower ΔG values. scielo.org.mx

The analysis of interactions provides a detailed picture of the forces stabilizing the complex. These can include:

Hydrogen Bonds: Crucial for specificity and affinity.

Van der Waals Forces: Non-specific but collectively significant interactions.

Electrostatic Interactions: Occur between charged or polar groups.

Halogen Bonds: The bromine atom on the pyridine ring can act as a halogen bond donor.

Research on 3-bromopyruvate (B3434600) and its derivatives has highlighted the importance of such detailed interaction analysis in understanding their binding to metabolic enzymes. plos.orgnih.gov

Table 2: Illustrative Binding Affinity Data from Docking Studies of Indole (B1671886) Derivatives

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Indole-pyrimidine hybrids | Tubulin | -7.5 to -9.2 | CYS241, LEU248, LYS352 |

| Substituted indolin-2-ones | Src Kinase | -6.8 to -8.5 | MET341, THR338 |

| Isoindoline derivatives | Lipoxygenase | -7.0 to -8.9 | HIS523, ILE857 |

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the conformational changes and stability of a ligand-protein complex over time, offering insights that static docking models cannot.

MD simulations can be used to assess the stability of the binding pose of this compound predicted by docking. By simulating the movement of atoms over a period of nanoseconds to microseconds, researchers can observe whether the ligand remains stably bound in the active site. Key parameters analyzed include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. A stable RMSD over time suggests a stable binding mode.

Conformational analysis during MD can reveal the flexibility of the ligand and the protein's binding pocket, highlighting which conformations are most favorable for binding. Studies on isoindoline-1,3-diones as antimycobacterial agents have utilized MD simulations to confirm the stability of the ligand-enzyme complex. semanticscholar.org

Furthermore, the dynamic behavior of the ligand within the binding pocket, including rotational and translational movements, can be analyzed to understand the key drivers of the binding event. This detailed understanding of the dynamic interactions is crucial for the rational design of more potent and selective inhibitors.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule like this compound. semanticscholar.org These calculations can provide valuable information that complements molecular mechanics-based methods like docking and MD simulations.

Key properties that can be calculated include:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.

Electronic Structure: The distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Electrostatic Potential (ESP) Map: This map shows the charge distribution on the surface of the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting non-covalent interactions.

Vibrational Frequencies: These can be correlated with experimental infrared (IR) and Raman spectra to confirm the structure of the synthesized compound. semanticscholar.org

For this compound, DFT calculations could reveal the influence of the bromo- and pyridyl-substituents on the electronic properties of the indoline core, providing insights into its reactivity and potential interaction mechanisms. For example, quantum chemical calculations have been used to determine the structural and energetic characteristics of tautomeric forms of 2-(indolin-2-yl)-1,3-tropolones. beilstein-journals.org

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the ground-state geometry and various electronic properties of a compound like this compound.

A typical DFT analysis, often performed using a basis set like B3LYP/6-31G(d), would begin by optimizing the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). From this optimized structure, a wealth of information can be derived. Key parameters such as bond lengths, bond angles, and dihedral angles define the molecule's architecture.

Furthermore, DFT calculations can elucidate the electronic landscape of the molecule. A Molecular Electrostatic Potential (MEP) map, for instance, would visualize the charge distribution, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). Other calculated parameters, including Mulliken atomic charges, provide quantitative values for the charge localized on each atom, offering deeper insights into the molecule's reactivity and intermolecular interaction capabilities. Such studies are foundational for understanding how the molecule might interact with a biological target. tandfonline.comnih.gov

Table 1: Representative Data from a Hypothetical DFT Analysis of this compound

| Parameter | Description | Hypothetical Value |

| Total Energy | The total electronic energy of the optimized molecule. | -3450.12 Hartrees |

| Dipole Moment | A measure of the molecule's overall polarity. | 3.45 Debye |

| C-N Bond Length (Indoline-Pyridine) | The distance between the indoline nitrogen and the pyridine carbon. | 1.38 Å |

| C-Br Bond Length | The distance between the pyridine carbon and the bromine atom. | 1.90 Å |

| Mulliken Charge on N (Indoline) | The partial charge on the indoline nitrogen atom. | -0.55 e |

| Mulliken Charge on Br | The partial charge on the bromine atom. | -0.15 e |

| Note: The values in this table are illustrative and represent typical outputs of a DFT calculation; they are not based on published experimental or computational data for this specific molecule. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com

Analysis of the HOMO and LUMO provides critical insights:

Reactivity and Stability : The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability. researchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive.

Electron Donating/Accepting Ability : The energy of the HOMO is related to its ionization potential and reflects the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor. The energy of the LUMO is related to its electron affinity; a lower LUMO energy suggests a better electron acceptor. youtube.com

For this compound, FMO analysis would involve calculating the energies of these orbitals and visualizing their spatial distribution across the molecule. This would reveal which parts of the molecule are most involved in electron donation (where the HOMO is localized) and electron acceptance (where the LUMO is localized), providing a picture of how it might interact with other molecules or a receptor active site. wuxibiology.com

Table 2: Representative Data from a Hypothetical FMO Analysis of this compound

| Orbital | Parameter | Hypothetical Value (eV) | Implication |

| HOMO | Energy | -5.85 | Electron-donating capability |

| LUMO | Energy | -1.20 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | Energy Difference | 4.65 | High kinetic stability |

| Note: The values in this table are illustrative and represent typical outputs of an FMO analysis; they are not based on published experimental or computational data for this specific molecule. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are ligand-based computational methods that correlate the biological activity of a series of compounds with their physicochemical properties, which are quantified as molecular descriptors. researchgate.net A QSAR model is a mathematical equation that can be used to predict the activity of new, unsynthesized compounds and to understand which structural features are critical for biological function. jocpr.comnih.gov

Development of Predictive Models for Biological Activity

To develop a QSAR model for a class of compounds including this compound, a researcher would first need a dataset of structurally related indoline derivatives with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition). nih.gov The process involves several key steps:

Data Set Preparation : A series of molecules is compiled, and their structures are drawn and optimized, often using DFT methods. The dataset is then randomly divided into a training set (to build the model) and a test set (to validate its predictive power). nih.gov

Descriptor Calculation : A wide range of molecular descriptors—numerical values representing different aspects of the molecule's structure—are calculated for each compound.

Model Building : Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical relationship is established between a selection of descriptors (the independent variables) and the biological activity (the dependent variable) for the training set compounds. nih.gov

Validation : The model's statistical robustness and predictive ability are rigorously tested. Internal validation is often done using a leave-one-out cross-validation (q²) technique. External validation involves using the developed model to predict the activities of the test set compounds and comparing the predicted values to the experimental ones (r²_pred). nih.gov

A statistically significant QSAR model could then be used to predict the biological activity of this compound, guiding its prioritization for synthesis and testing.

Identification of Key Structural Descriptors

A crucial outcome of QSAR modeling is the identification of the molecular descriptors that have the most significant impact on biological activity. These descriptors provide insight into the mechanism of action and highlight the features that should be modified to design more potent compounds. For indole-based compounds, these descriptors often fall into several categories. tandfonline.comresearchgate.net

Table 3: Common Classes of QSAR Descriptors and Their Significance

| Descriptor Class | Example Descriptor | Potential Interpretation for Activity |

| Electronic | Dipole Moment, HOMO/LUMO energies | Relates to polar interactions and the molecule's ability to engage in electrostatic or charge-transfer interactions with a target. |

| Steric/Topological | Molecular Weight, Molar Refractivity, Wiener Index | Reflects the size, shape, and bulk of the molecule, which are critical for fitting into a receptor's binding pocket. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Indicates the lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in a receptor. researchgate.net |

| Thermodynamic | Hydration Energy | Describes the energy change when the molecule is transferred from a vacuum to water, relating to its solubility and interactions in an aqueous biological environment. researchgate.net |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Quantifies the potential for forming hydrogen bonds, which are key directional interactions that provide specificity in ligand-receptor binding. |

By analyzing the descriptors that appear in a validated QSAR model for a series of pyridinyl-indoline derivatives, researchers could infer, for example, that increasing lipophilicity or adding a hydrogen bond acceptor at a specific position on the this compound scaffold might enhance its biological activity.

Investigation of Biological Activity and Structure Activity Relationships Sar in in Vitro Systems

General Considerations for Biological Evaluation of Indoline-Pyridine Conjugates

The biological assessment of indoline-pyridine conjugates is guided by the principle that these molecules can act as multi-target agents. nih.gov Their structural complexity allows for interactions with a range of biological entities, from enzymes to receptors. A key consideration in their evaluation is the structure-activity relationship (SAR), which explores how chemical modifications to the core structure influence biological activity. rsc.orgnih.gov

In Vitro Biological Screening Methodologies

A variety of in vitro screening methods are employed to determine the biological effects of indoline-pyridine derivatives. These can be broadly categorized into cell-based assays, which measure responses in living cells, and biochemical assays, which assess direct interactions with isolated molecular targets like enzymes or receptors.

Cell-based assays are fundamental for evaluating the physiological effects of indoline-pyridine compounds at a cellular level. Anti-proliferative assays are commonly used to screen for potential anticancer agents. The MTT assay, for instance, measures a cell's metabolic activity and is widely used to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines. nih.gov

Derivatives of the indoline-pyridine scaffold have been tested against a panel of human cancer cell lines, including:

HeLa (Cervical Cancer): Used to evaluate indole-based nih.govnih.govnih.govtriazolo[4,3-a]pyridine derivatives and diarylpyridines. nih.govnih.gov

MCF-7 (Breast Cancer): A common line for testing diarylpyridines, indole-based chalcones, and pyridine-based PIM-1 kinase inhibitors. nih.govnih.govacs.org

A549 (Lung Cancer): Employed in the screening of indole-based triazolopyridines and 3-substituted-indolin-2-ones. nih.govnih.gov

HCT116 (Colorectal Cancer): Used for evaluating indoline-maleimide conjugates and indole-based triazolopyridines. nih.govnih.gov

HepG2 (Liver Cancer): Utilized for testing pyridine-based compounds. acs.org

Beyond cytotoxicity, these assays can elucidate the mechanism of action. For example, studies have investigated the ability of these compounds to induce apoptosis (programmed cell death) or cause cell cycle arrest at specific phases, such as the G2/M phase, which are hallmarks of anticancer activity. nih.govnih.govnih.gov

Table 1: Examples of Cell-Based Assay Results for Indoline-Pyridine Analogs

| Compound Type | Cell Line | Assay Type | Result (IC₅₀) | Reference |

|---|---|---|---|---|

| Indole-based triazolopyridine (12d) | HeLa | Anti-proliferative | 15-69 nM | nih.gov |

| Diarylpyridine (10t) | HeLa | Anti-proliferative | 0.19 µM | nih.gov |

| Diarylpyridine (10t) | MCF-7 | Anti-proliferative | 0.33 µM | nih.gov |

| Pyridine-based derivative (12) | MCF-7 | Cytotoxicity | 0.5 µM | acs.org |

| Indole-pyridine chalcone (B49325) (26) | MD-MBA-231 | Anti-proliferative | 0.764 µM | nih.gov |

IC₅₀ (half maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro.

Biochemical assays provide direct evidence of a compound's interaction with a specific molecular target. These assays are crucial for confirming the mechanism of action suggested by cell-based studies and for optimizing lead compounds.

Enzyme Inhibition Assays: Many indoline-pyridine derivatives are designed as enzyme inhibitors. Assays measure the reduction in an enzyme's catalytic activity in the presence of the compound. For example, various kinase inhibition assays are prevalent, as kinases are key regulators of cell signaling and are often dysregulated in cancer.

PIM-1 Kinase: Pyridine-based compounds have been evaluated as inhibitors of PIM-1 kinase, a target in cancer therapy. acs.orgsemanticscholar.org

TBK1 Kinase: Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1). nih.gov

Isocitrate Dehydrogenase 2 (IDH2): Trisubstituted pyridine (B92270) derivatives have shown excellent inhibitory activity against mutant IDH2, a target in leukemia. nih.gov

Tubulin Polymerization: Several indole-pyridine derivatives have been found to inhibit tubulin polymerization, a mechanism shared by many successful chemotherapy drugs. nih.govnih.gov

Other Enzymes: These scaffolds have also been tested against 5-lipoxygenase (5-LOX), soluble epoxide hydrolase (sEH), and protein kinase CK2. nih.govnih.gov

Receptor Binding Assays: These assays determine the affinity of a compound for a specific receptor. For example, indolin-2-one derivatives have been evaluated for their binding affinity and selectivity to dopamine (B1211576) D4 receptors, indicating potential applications in neurological disorders. nih.gov

Table 2: Examples of Biochemical Assay Results for Indoline-Pyridine Analogs

| Compound Type | Target | Assay Type | Result (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|---|

| Indolin-2-one derivative (4c) | Dopamine D4 Receptor | Receptor Binding | Kᵢ = 0.5 nM | nih.gov |

| Pyridine-based derivative (12) | PIM-1 Kinase | Enzyme Inhibition | IC₅₀ = 14.3 nM | acs.org |

| Pyrazolo[3,4-b]pyridine (15y) | TBK1 Kinase | Enzyme Inhibition | IC₅₀ = 0.2 nM | nih.gov |

| Indoline (B122111) derivative (73) | 5-LOX | Enzyme Inhibition | IC₅₀ = 0.41 µM | nih.gov |

| Indole-based triazolopyridine (12d) | Tubulin Polymerization | Inhibition Assay | IC₅₀ = 1.64 µM | nih.gov |

Kᵢ (inhibition constant) represents the concentration required to produce half-maximum inhibition.

Structure-Activity Relationship (SAR) Studies of 1-(5-Bromopyridin-2-yl)indoline Derivatives

SAR studies are essential for optimizing the potency and selectivity of lead compounds. For derivatives of the this compound scaffold, modifications to both the indoline and pyridine moieties have been explored to understand their impact on the biological profile.

The indoline portion of the molecule offers multiple sites for substitution, and changes at these positions can dramatically alter biological activity. Studies on related structures have shown that even small modifications to the indoline or indole (B1671886) ring system can have a significant impact.

The pyridine ring is equally important for the molecule's biological activity, and its substitution pattern plays a key role in target binding and selectivity. The bromine atom at the 5-position of the pyridine ring in the parent compound is particularly noteworthy. Halogenation is a common strategy in medicinal chemistry to improve binding affinity. nih.gov

Research on non-peptidyl indole GnRH receptor antagonists demonstrated that modifications to the pyridine ring, such as oxidation of the ring nitrogen, could lead to compounds with excellent in vitro activity. nih.gov In the development of diarylpyridine tubulin inhibitors, the nature of the group attached to the pyridine linker was a primary factor influencing biological activity. nih.gov Similarly, for pyrazolo[3,4-b]pyridine derivatives targeting TBK1, the substituents on the pyridine ring system were crucial for potency. nih.gov The SAR of 2,4,6-trisubstituted pyridine derivatives as IDH2 inhibitors also highlights the importance of the substitution pattern on this ring for achieving high potency and selectivity. nih.gov

Mechanism of Action Investigations in In Vitro Models

Determining the mechanism of action of a novel compound is a crucial step in drug discovery and chemical biology. This involves identifying its molecular target and elucidating the downstream cellular pathways it affects.

For a compound like "this compound," identifying its direct molecular target would be a primary objective. Several established methods are employed for target deconvolution. rsc.org

One common approach is affinity-based proteomics , where the compound is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry. researchgate.net This method can provide direct evidence of a physical interaction between the compound and its target.

Another powerful technique is the use of genetic approaches . This can involve screening for genes that, when overexpressed or silenced (e.g., through RNA interference), confer resistance or sensitivity to the compound. rsc.org For instance, if a particular kinase is the target, cells overexpressing that kinase might be less sensitive to the compound's effects.

Computational methods , such as reverse docking, can also be used to predict potential targets. mdpi.com In this approach, the structure of the compound is docked into the binding sites of a large number of known protein structures to identify potential high-affinity interactions. mdpi.com While predictive, these methods can provide valuable hypotheses for experimental validation.

Given the structural motif of a substituted indoline, potential targets could include protein kinases, which are frequently targeted by indole-based inhibitors. nih.gov The pyridine ring, in particular, is a common feature in many kinase inhibitors, where it can form key hydrogen bonds within the ATP-binding pocket.

Once a potential target is identified, the next step is to understand how the compound's interaction with this target affects cellular processes. A common and informative method for this is cell cycle analysis . Many anticancer agents exert their effects by interfering with the cell cycle, leading to arrest at specific phases (G1, S, G2, or M) and often inducing apoptosis (programmed cell death). mdpi.com

Flow cytometry is a standard technique used to analyze the cell cycle distribution of a population of cells. nih.gov Cells are treated with the compound for a defined period, stained with a fluorescent DNA-binding dye (like propidium (B1200493) iodide), and then analyzed. The resulting histogram reveals the proportion of cells in each phase of the cell cycle.

For example, a study on novel indolin-2-one derivatives showed that these compounds could induce cell cycle arrest at the G1/S phase in hepatocellular carcinoma cells. nih.gov This was accompanied by an increase in the expression of p53 and p21, proteins known to be key regulators of the G1 checkpoint. nih.gov Other indole derivatives have been shown to cause arrest at the G2/M phase, similar to the action of microtubule-targeting agents like Taxol. mdpi.comnih.gov

The effect of a compound on the cell cycle can provide significant clues about its mechanism of action. For instance, a G1 arrest might suggest inhibition of cyclin-dependent kinases (CDKs) like CDK4 or CDK6, which are crucial for entry into the S phase. researchgate.net Conversely, a G2/M arrest could indicate interference with microtubule dynamics or inhibition of kinases like CDK1 that control mitotic entry. tandfonline.com

The following table provides a hypothetical representation of cell cycle analysis data for "this compound" and related analogs, illustrating how structural changes might alter the affected molecular pathway.

| Compound | Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control | Untreated | 65 | 15 | 20 |

| This compound | 10 µM | 30 | 10 | 60 |

| Analog E (different substitution) | 10 µM | 75 | 10 | 15 |

*This data is illustrative and not based on experimental results for "this compound".

In this hypothetical scenario, "this compound" induces a strong G2/M arrest, suggesting it might interfere with mitotic processes. In contrast, a structurally related analog (Analog E) with a different substitution pattern causes a G1 arrest, indicating a different primary molecular target or pathway engagement. This underscores the sensitivity of biological outcomes to subtle chemical modifications.

Potential Research Applications and Future Directions

Role of 1-(5-Bromopyridin-2-yl)indoline in Drug Discovery and Lead Optimization

The indoline (B122111) and pyridine (B92270) scaffolds are considered "privileged structures" in medicinal chemistry, as they are frequently found in biologically active compounds and approved drugs. mdpi.com The fusion of these two motifs in this compound makes it a highly attractive starting point for the design of novel therapeutics.

The this compound core can be systematically modified to generate libraries of new chemical entities (NCEs) for screening against various biological targets. The bromine atom on the pyridine ring is a particularly useful handle for introducing chemical diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This allows for the attachment of a wide range of substituents to explore the chemical space around the core scaffold.

For instance, researchers have successfully designed and synthesized novel inhibitors of enzymes like VEGFR-2 and ROCK by modifying similar heterocyclic scaffolds. nih.govmdpi.com The indolin-2-one scaffold, a close relative of indoline, has been a cornerstone in the development of kinase inhibitors like Sunitinib. mdpi.com By applying similar design strategies to the this compound scaffold, it is conceivable to develop potent and selective modulators of various protein targets implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. nih.govnih.gov

Table 1: Potential Modifications of the this compound Scaffold for Drug Discovery

| Position of Modification | Type of Modification | Potential Therapeutic Targets |

|---|---|---|

| Pyridine Ring (C5-Br) | Suzuki or Stille coupling to introduce aryl or heteroaryl groups | Kinases, GPCRs, Ion Channels |

| Indoline Nitrogen (N1) | Alkylation or acylation to introduce diverse side chains | Proteases, Nuclear Receptors |

Achieving high potency and selectivity is a primary goal in drug development. For derivatives of this compound, several strategies can be employed to fine-tune their biological activity. nih.gov

Structure-based drug design, aided by X-ray crystallography and molecular modeling, can provide insights into how these molecules bind to their targets. This information can guide the rational design of modifications that enhance binding affinity and selectivity. For example, introducing specific functional groups that form key interactions, such as hydrogen bonds or salt bridges, with the target protein can significantly boost potency. nih.gov

Selectivity can be improved by exploiting subtle differences between the target and off-target proteins. nih.gov For instance, introducing bulky substituents that create steric hindrance with off-target proteins but are accommodated by the target's binding site is a common strategy. nih.gov Furthermore, modulating the electronic properties of the molecule can influence its binding characteristics and selectivity profile. nih.gov The morpholine (B109124) moiety, for example, has been used to enhance the selectivity of mTOR inhibitors. researchgate.net

Explorations in Materials Science and Chemical Sensing (e.g., chemosensors)

The photophysical properties of molecules containing both electron-donating (indoline) and electron-accepting (pyridine) moieties make them interesting candidates for applications in materials science. The extended π-conjugation in derivatives of this compound could lead to materials with interesting optical and electronic properties, potentially for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, the pyridine nitrogen atom and the potential for functionalization make this scaffold suitable for the development of chemosensors. By attaching a fluorophore or chromophore, the molecule could be designed to signal the presence of specific metal ions or anions through changes in its absorption or emission spectra. The design of such sensors often relies on mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT).

Advanced Analytical Applications

In the field of analytical chemistry, this compound and its derivatives can serve as valuable reference standards for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These methods are crucial for quality control in the synthesis of more complex molecules derived from this scaffold and for pharmacokinetic studies in drug development.

The presence of a bromine atom provides a unique isotopic signature that can be beneficial for mass spectrometric detection and quantification. Additionally, the chromophoric nature of the molecule allows for straightforward detection using UV-Vis spectroscopy.

Green Chemistry Approaches in the Synthesis of Indoline-Pyridine Hybrids

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. mdpi.comrasayanjournal.co.in The synthesis of indoline-pyridine hybrids like this compound can benefit from these approaches.

Traditional synthetic methods often involve harsh reaction conditions and the use of hazardous reagents and solvents. nih.gov Modern, greener alternatives include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. mdpi.comresearchgate.net

Flow chemistry: Continuous flow reactors offer better control over reaction parameters, improved safety, and higher space-time yields compared to batch processes. epa.gov Studies have shown that the N-alkylation of the indoline nitrogen can be optimized using flow reactors. epa.gov

Use of greener solvents: Replacing hazardous solvents with more environmentally benign alternatives like water, ethanol (B145695), or ionic liquids is a key aspect of green chemistry. rasayanjournal.co.in

Catalysis: Employing catalysts, including metal catalysts and biocatalysts, can lead to more efficient and selective reactions, reducing waste generation. mdpi.comnih.gov

Table 2: Comparison of Traditional vs. Green Synthesis Approaches for Indoline-Pyridine Hybrids

| Synthesis Parameter | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Energy Source | Conventional heating | Microwave irradiation, Ultrasonication rasayanjournal.co.in |

| Reaction Time | Often long (hours to days) | Significantly shorter (minutes to hours) rasayanjournal.co.in |

| Solvents | Often hazardous (e.g., DMF, DMSO) | Greener alternatives (e.g., water, ethanol) or solvent-free conditions mdpi.comrasayanjournal.co.in |

| Reagents | Stoichiometric and often toxic reagents | Catalytic amounts of reagents, less toxic alternatives mdpi.com |

| Process Type | Batch processing | Continuous flow chemistry epa.gov |

Integration of Computational and Experimental Data for Accelerated Discovery

The synergy between computational modeling and experimental work is a powerful driver for accelerating scientific discovery. mdpi.com In the context of this compound, computational tools can be employed at various stages of the research and development process.

In silico screening: Virtual libraries of derivatives can be screened against biological targets to identify promising candidates for synthesis and experimental testing. nih.gov

Molecular docking: This technique can predict the binding mode of a ligand within a protein's active site, providing valuable insights for rational drug design. mdpi.com

ADME/Tox prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new compounds, helping to prioritize candidates with favorable drug-like properties. mdpi.com

By integrating these computational predictions with experimental data from biological assays and structural studies, researchers can make more informed decisions, streamline the optimization process, and ultimately accelerate the discovery of new drugs and materials based on the this compound scaffold.

Emerging Trends in Heterocyclic Chemistry Relevant to this compound

The landscape of heterocyclic chemistry is in a constant state of evolution, driven by the pursuit of novel, efficient, and sustainable synthetic methodologies, as well as the demand for new molecules with unique properties for a variety of applications, most notably in medicinal chemistry. For a compound such as this compound, which marries a halogenated pyridine with an indoline scaffold, several emerging trends are particularly pertinent. These trends not only offer innovative approaches to its synthesis and functionalization but also broaden the horizons for its potential applications.

A significant area of advancement is the use of photoredox catalysis , which has revolutionized the way challenging chemical bonds are formed. beilstein-journals.orgbeilstein-journals.orgnih.govrsc.org This technique utilizes visible light to initiate single-electron transfer processes, enabling reactions to proceed under mild conditions that are often incompatible with traditional thermal methods. beilstein-journals.org For the synthesis of N-arylindolines, such as the title compound, photoredox catalysis, often in dual catalytic systems with metals like nickel, presents a powerful alternative to classical cross-coupling methods. nih.gov These methods can offer improved functional group tolerance and potentially novel reactivity patterns for the construction of the core indoline structure or for subsequent modifications. nih.govrsc.org